molecular formula C13H12BrNO2S B3007592 3-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide CAS No. 1351600-98-0

3-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B3007592
CAS No.: 1351600-98-0
M. Wt: 326.21
InChI Key: FKDLYNIIQOZIEZ-UHFFFAOYSA-N
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Description

3-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is a synthetic benzamide derivative designed for research applications in medicinal chemistry and drug discovery. Its molecular structure integrates a benzamide core with bromo and 2-hydroxy-2-(thiophen-2-yl)ethyl substituents, a design motif found in compounds with documented biological activity. This compound is of significant interest for probing new therapeutic agents. Structurally similar N-substituted benzamide derivatives have demonstrated notable antimicrobial activity , particularly against Gram-positive bacterial strains such as Staphylococcus aureus . Furthermore, benzamide scaffolds are investigated as protease inhibitors . Research on analogous compounds has shown potential in inhibiting viral proteases, including the papain-like protease (PLpro) of coronaviruses, highlighting the value of this chemical class in developing antiviral therapeutics . The presence of the bromo atom also makes this compound a valuable synthetic intermediate for palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura reaction, which is pivotal for constructing complex biaryl structures in pharmaceutical development . Handling Note: This chemical is intended for research purposes by qualified laboratory personnel. As with any compound featuring a thiophene moiety, researchers should exercise standard precautions. All products are For Research Use Only and are not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-bromo-N-(2-hydroxy-2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2S/c14-10-4-1-3-9(7-10)13(17)15-8-11(16)12-5-2-6-18-12/h1-7,11,16H,8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDLYNIIQOZIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide typically involves multiple stepsThe final step often involves the hydroxylation of the intermediate compound to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide structure, potentially converting it to an amine.

    Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Research indicates that compounds containing thiophene rings, such as 3-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide, exhibit significant biological activities, particularly in cancer research. The compound's ability to interact with biological targets, including enzymes and receptors, positions it as a potential anti-cancer agent.

Pharmaceutical Development

The compound serves as a scaffold for developing new pharmaceuticals targeting specific biological pathways. Its structural features allow for modifications that can enhance efficacy and selectivity against various diseases.

Material Science Applications

The unique combination of bromine and thiophene in this compound contributes to its utility in material science. It can be utilized in developing new materials with specific electronic and optical properties, potentially leading to advancements in organic electronics and photonics.

Case Study 1: Anti-Cancer Activity

In a recent study, derivatives of thiophene compounds were evaluated for their anti-cancer properties. The results indicated that derivatives similar to this compound showed promising activity against various cancer cell lines through apoptosis induction mechanisms.

Case Study 2: Interaction Studies

Another research project focused on the binding affinity of this compound with specific protein targets involved in cancer pathways. The findings suggested that the compound effectively inhibits target proteins, showcasing its potential as a lead compound for drug development.

Mechanism of Action

The exact mechanism of action for 3-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The thiophene ring and benzamide structure suggest it could inhibit certain enzymes or modulate receptor activity, but detailed studies are necessary to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences, molecular properties, and synthesis highlights of 3-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide and related benzamide derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Notable Properties/Synthesis Highlights Reference ID
This compound C₁₃H₁₂BrNO₂S 326.21* Single thiophene, hydroxyl group, brominated benzamide Potential for hydrogen bonding due to hydroxyl; electronic effects from bromine and thiophene. -
3-Bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide C₁₇H₁₄BrNO₂S₂ 408.3 Two thiophene groups, hydroxyl group, brominated benzamide Enhanced steric bulk and π-conjugation; possible applications in catalysis or optoelectronics.
2-Bromo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide C₁₈H₁₆BrNOS 374.295 Benzothiophene with methyl group, brominated benzamide Increased lipophilicity due to benzothiophene; potential pharmacokinetic advantages.
3-Bromo-N-[4-(thiazol-2-ylsulfamoyl)phenyl]benzamide C₁₆H₁₂BrN₃O₃S₂ 438.32† Sulfamoylphenyl-thiazole moiety, brominated benzamide Sulfonamide group enhances solubility; potential biological activity (e.g., enzyme inhibition).
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₁H₁₅NO₂ 193.24 Dimethyl ethanolamine, methyl-substituted benzamide N,O-bidentate directing group for metal catalysis; characterized by X-ray crystallography.
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide C₁₇H₁₁BrClF₅NO₂ 499.63 Multiple halogens (Br, Cl, F), trifluoropropoxy group High yield synthesis (90%); fluorinated groups enhance metabolic stability.

Key Comparative Analysis

Thiophene vs. Benzothiophene: The benzothiophene in extends π-conjugation compared to thiophene, which may influence binding affinity in biological targets or charge transport in materials. Hydroxyl Group: The hydroxyl group in the parent compound and enables hydrogen bonding, affecting solubility and intermolecular interactions.

Synthetic Methodologies :

  • Compounds with thiophene or benzothiophene side chains (e.g., ) are synthesized via nucleophilic acyl substitution, often requiring coupling agents or transition-metal catalysts (e.g., Pd(OAc)₂ in ).
  • Sulfamoyl-containing derivatives (e.g., ) involve sulfonylation steps, while halogen-rich analogs (e.g., ) utilize halogenated precursors under anhydrous conditions.

Potential Applications: Catalysis: The N,O-bidentate group in facilitates metal coordination, useful in C–H activation reactions. Biological Activity: Sulfamoyl and thiazole groups (e.g., ) are common in antimicrobial or enzyme-inhibiting agents, while fluorinated compounds (e.g., ) are explored for pharmacokinetic optimization.

Physicochemical Properties :

  • Lipophilicity : Benzothiophene-containing (LogP = 5.52) is more lipophilic than thiophene-based analogs, impacting membrane permeability.
  • Solubility : Sulfonamide groups () improve aqueous solubility, whereas trifluoromethyl groups () enhance metabolic stability.

Research Findings and Data Highlights

  • Synthesis Challenges : Dehalogenation side reactions (e.g., in ) highlight the need for optimized reaction conditions when working with iodinated or brominated precursors.
  • Structural Characterization : X-ray crystallography (e.g., ) remains critical for confirming stereochemistry and hydrogen-bonding networks.
  • Thermochemical Accuracy : Density-functional theory (DFT) methods (e.g., ) are essential for predicting electronic properties and reaction pathways.

Biological Activity

3-Bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity, structure-activity relationships, and relevant case studies involving this compound.

Chemical Structure and Properties

The chemical formula of this compound is C17H16BrN1O3SC_{17}H_{16}BrN_{1}O_{3}S, with a molecular weight of approximately 392.3 g/mol. Its structure includes a bromine atom, a thiophene ring, and a hydroxyl group, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, thiazole derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL . The presence of halogen substituents like bromine in aromatic systems has been correlated with enhanced antimicrobial activity due to increased electron-withdrawing effects, which can enhance the interaction with microbial targets .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Studies on related compounds indicate that modifications in the aromatic system can lead to varying degrees of cytotoxicity against cancer cell lines. For instance, compounds with thiophene moieties have demonstrated promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of this compound. Key factors influencing its activity include:

  • Substituent Effects : The presence of bromine and hydroxyl groups enhances solubility and bioavailability.
  • Aromaticity : The thiophene ring contributes to the overall electron density, affecting binding interactions with biological targets.
  • Hydroxyl Group : This functional group can participate in hydrogen bonding, increasing affinity for target proteins.

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives similar to this compound against various pathogens. The results indicated that compounds with brominated aromatic systems displayed lower MIC values compared to their non-brominated counterparts, highlighting the importance of halogenation in enhancing antimicrobial potency .
  • Cytotoxicity Against Cancer Cells : Another investigation focused on the cytotoxic effects of thiophene-containing benzamides on human cancer cell lines. The findings revealed that modifications at the benzamide position significantly affected cell viability, with certain derivatives showing IC50 values in the low micromolar range, suggesting substantial anticancer potential .

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